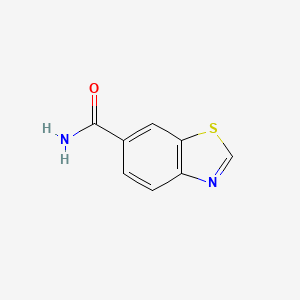

1,3-Benzothiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

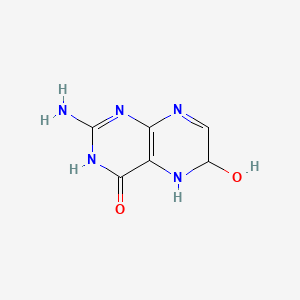

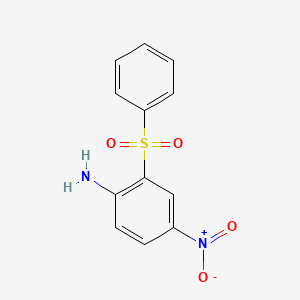

1,3-Benzothiazole-6-carboxamide is a chemical compound with the molecular formula C8H6N2OS . It is also known by other synonyms such as 6-benzothiazolecarboxamide, benzothiazole-6-carboxamide, benzo d thiazole-6-carboxamide, and others .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold was synthesized by coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with the appropriate amines .Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazole-6-carboxamide involves a benzothiazole scaffold substituted at position-2 by an acetamido moiety and at position-6 by a carboxamide functionality . The compound has been found to bind with moderate affinity to certain RNA motifs .Aplicaciones Científicas De Investigación

Pharmacological Research

1,3-Benzothiazole-6-carboxamide derivatives have been explored for their potential pharmacological applications. For instance, studies have synthesized various derivatives to evaluate their effectiveness against certain types of cancer cells, such as liver cancer (HEPG2) and breast cancer (MCF7) cell lines .

Drug Design and Development

The scaffold of 1,3-Benzothiazole-6-carboxamide has been identified as an active pharmacophore displaying selectivity against specific targets, such as mutated BRAF in cancer research. This makes it a valuable compound in the design and synthesis of new drugs .

Green Chemistry

Advances in green chemistry involve the synthesis of benzothiazole compounds from environmentally friendly processes. The related research includes condensation reactions and cyclization using less harmful raw materials or by-products like carbon dioxide (CO2) .

Chemical Synthesis

The compound’s derivatives are used in chemical synthesis processes, where they serve as intermediates or building blocks for more complex molecules. This is evident in the synthesis of various substituted benzothiazole derivatives .

Mecanismo De Acción

Target of Action

1,3-Benzothiazole-6-carboxamide has been found to have a significant impact on several targets. It has been shown to have selectivity against the mutated BRAF , a protein kinase that plays a critical role in the RAS-RAF-MEK-ERK MAPK pathway . This pathway regulates critical cellular mechanisms, such as proliferation and survival . Additionally, benzothiazole derivatives have been found to inhibit various targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The mode of action of 1,3-Benzothiazole-6-carboxamide is primarily through its interaction with its targets. For instance, it inhibits the mutated BRAF, leading to abnormal activation of the MAPK signaling pathway . This results in uncontrolled cellular proliferation and cancer development . In the case of antibacterial activity, benzothiazole derivatives inhibit various enzymes, disrupting critical biochemical processes within the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-Benzothiazole-6-carboxamide is the RAS-RAF-MEK-ERK MAPK pathway . By inhibiting the mutated BRAF, it disrupts the normal functioning of this pathway, leading to abnormal cellular proliferation . In terms of antibacterial activity, it affects various biochemical pathways by inhibiting key enzymes .

Result of Action

The result of the action of 1,3-Benzothiazole-6-carboxamide is the inhibition of cellular proliferation in the case of cancer cells . For antibacterial activity, it results in the inhibition of bacterial growth .

Propiedades

IUPAC Name |

1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFCJGFQUZORLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655753 |

Source

|

| Record name | 1,3-Benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazole-6-carboxamide | |

CAS RN |

101084-51-9 |

Source

|

| Record name | 1,3-Benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 2-amino-1,3-benzothiazole-6-carboxamide interact with the tandem UU:GA mismatch motif in RNA, and what is the significance of this interaction?

A1: 2-amino-1,3-benzothiazole-6-carboxamide exhibits specific binding to the tandem UU:GA mismatch motif within an RNA hairpin. [] This motif is characterized by a sheared G-A base pair stacked upon a U-U base pair, with specific hydrogen bonding patterns involving the U-U pair and the adjacent G and A bases. [] Interestingly, the binding affinity is influenced by the flanking base pairs (A-U and G-C), highlighting the importance of motif context. [] This interaction is significant because it demonstrates the potential for small molecules to target and bind specific non-canonical RNA structures, opening possibilities for developing compounds with therapeutic applications.

Q2: Why is the flanking sequence dependency of 2-amino-1,3-benzothiazole-6-carboxamide binding to the UU:GA mismatch significant for drug discovery?

A2: The discovery that 2-amino-1,3-benzothiazole-6-carboxamide's binding affinity for the UU:GA mismatch is influenced by the surrounding base pairs suggests that subtle variations in RNA structure can dramatically impact small molecule recognition. [] This finding has important implications for drug discovery, as it emphasizes the need to consider not only the target motif itself but also its broader structural context. This complexity increases the potential number of targetable sites within RNA, potentially enabling the development of highly specific and effective therapeutics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-pentyl-](/img/no-structure.png)

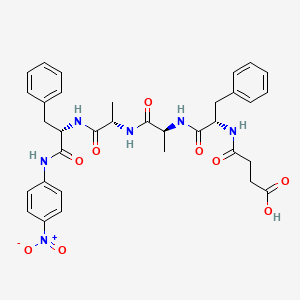

![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide](/img/structure/B560909.png)

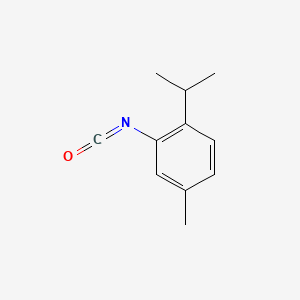

![6-chloro-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B560921.png)